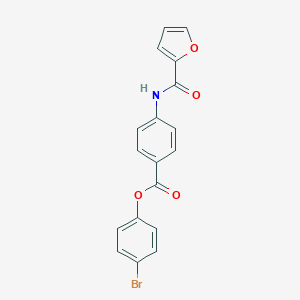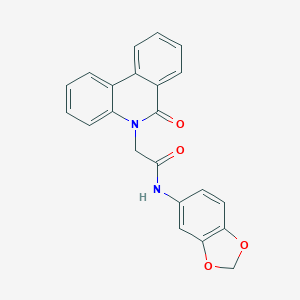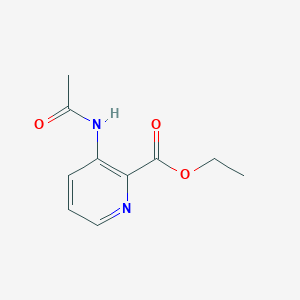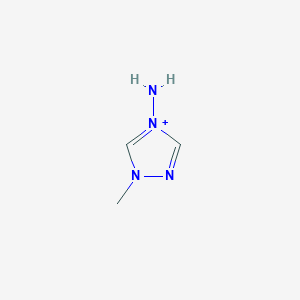
2-Amino-4-anilino-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-anilino-3,5-pyridinedicarbonitrile, also known as APY, is a heterocyclic compound with potential therapeutic applications. It belongs to the class of pyridine derivatives and has a molecular formula of C17H12N6. APY has been extensively studied for its ability to inhibit various protein kinases, making it a promising candidate for the treatment of cancer and other diseases.
Wirkmechanismus
2-Amino-4-anilino-3,5-pyridinedicarbonitrile inhibits protein kinases by binding to the ATP-binding site, preventing the transfer of phosphate groups to substrate proteins. This leads to the inhibition of downstream signaling pathways, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Amino-4-anilino-3,5-pyridinedicarbonitrile is its ability to inhibit multiple protein kinases, making it a versatile tool for studying various cellular processes. However, this compound's specificity for certain protein kinases may also limit its use in certain experiments. Additionally, the potential cytotoxicity of this compound may also need to be considered when designing experiments.
Zukünftige Richtungen
Future research on 2-Amino-4-anilino-3,5-pyridinedicarbonitrile could focus on its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Further studies could also investigate the potential use of this compound in combination with other drugs or therapies to increase its efficacy. Additionally, the development of more specific this compound analogs could lead to improved therapeutic options with fewer side effects.
Synthesemethoden
The synthesis of 2-Amino-4-anilino-3,5-pyridinedicarbonitrile involves a multi-step process that begins with the condensation of 2-aminonicotinic acid with aniline. The resulting intermediate is then reacted with cyanogen bromide to form the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-anilino-3,5-pyridinedicarbonitrile has been shown to inhibit several protein kinases, including JAK2, FLT3, and SYK, which are involved in various cellular processes such as proliferation and differentiation. This makes this compound a promising candidate for the treatment of cancer, autoimmune diseases, and inflammatory disorders. This compound has also been shown to have antiviral activity against hepatitis C virus (HCV), making it a potential therapeutic option for HCV-infected patients.
Eigenschaften
Molekularformel |
C13H9N5 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-amino-4-anilinopyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9N5/c14-6-9-8-17-13(16)11(7-15)12(9)18-10-4-2-1-3-5-10/h1-5,8H,(H3,16,17,18) |
InChI-Schlüssel |
AWJHJUOKLQXSBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=C2C#N)N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=C2C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)


![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropylnicotinamide](/img/structure/B273574.png)



![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273585.png)
![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)

![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)

